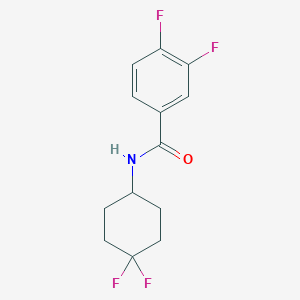

N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C13H13F4NO and its molecular weight is 275.247. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Semiaromatic Polyamides : Researchers synthesized new difluorobenzamide monomers to create semiaromatic polyamides with excellent thermal properties. These polyamides demonstrated good mechanical properties and melt flowability, making them suitable for melting processing (Guangming et al., 2016).

Investigation of Polymorphs of a Fluorinated Amide : A study discovered three polymorphs of a fluorinated amide, emphasizing the significance of short, linear C-H⋅⋅⋅F intermolecular interactions. The study provided insights into regulating the formation of these polymorphs and their mechanical properties (Mondal et al., 2017).

Study on Short C–H⋯F Interactions : This research involved a 2 × 6 isomer grid of N-(difluorophenyl)benzamides, exploring crystal structure analyses and conformational analyses. It provided an understanding of the relationships between fluorine substitution patterns and molecular aggregation (Mocilac et al., 2016).

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination : This study describes a mild, amide-directed fluorination of various C-H bonds mediated by iron. It demonstrated a broad substrate scope and functional group tolerance without noble metal additives (Groendyke et al., 2016).

Gelation of Ionic Liquids by Polymeric Electrolytes : Research involved synthesizing gel-forming polyelectrolytes with N,N'-(trans-cyclohexane-1,4-diyl)dibenzamide linkages for gelatinizing ionic liquids. The ionogels created had high gel-sol transition temperatures and significant rheological properties (Nagasawa et al., 2012).

Carbonylative Formation of N-acetyl-2,6-difluorobenzamide : A study on the carbonylative formation of N-acetyl-2,6-difluorobenzamide through N–H bond activation of 2,6-difluorobenzamide with Ni(II) complex supported with phosphine ligands (Wang et al., 2011).

Wirkmechanismus

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide is Poly (ADP-ribose) Polymerase 1 (PARP-1) . PARP-1 is a protein that plays a crucial role in DNA repair and cellular processes .

Mode of Action

This compound acts as a selective inhibitor of PARP-1 . The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1. As a result, it leads to an energetically less favorable change in PARP-2 and contributes to the ligand selectivity .

Biochemical Pathways

The inhibition of PARP-1 by this compound affects the DNA repair pathway . By inhibiting PARP-1, the compound suppresses DNA repair, making it a promising therapeutic option for tumors with DNA repair defects .

Pharmacokinetics

The compound’s selective inhibition of parp-1 suggests it may have favorable pharmacokinetic properties .

Result of Action

The selective inhibition of PARP-1 by this compound results in the suppression of DNA repair. This can lead to the death of cancer cells, particularly those with DNA repair defects .

Eigenschaften

IUPAC Name |

N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F4NO/c14-10-2-1-8(7-11(10)15)12(19)18-9-3-5-13(16,17)6-4-9/h1-2,7,9H,3-6H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTVXHDLALLFLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC(=C(C=C2)F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406022.png)

![3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2406026.png)

![(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane](/img/structure/B2406030.png)

![4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2406032.png)

![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)

![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)

![17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2406037.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)